
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further bonded to a dichloroethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol typically involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The dichloro groups can be reduced to form a dihydroxy compound.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroacetone.
Reduction: 1-(4-(Tert-butyl)phenyl)-2,2-dihydroxyethanol.
Substitution: 1-(4-(Tert-butyl)phenyl)-2,2-diaminoethanol or 1-(4-(Tert-butyl)phenyl)-2,2-dithioethanol.
科学的研究の応用
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol exerts its effects involves interactions with cellular components. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dichloroethanol moiety may also participate in redox reactions, affecting cellular oxidative stress pathways.
類似化合物との比較
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the dichloroethanol moiety.
4-tert-Butylbenzoyl chloride: Contains a tert-butylphenyl group with a benzoyl chloride functional group.
4-tert-Butylacetophenone: Features a tert-butylphenyl group with an acetophenone moiety.
Uniqueness: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol is unique due to the presence of both the tert-butylphenyl and dichloroethanol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C12H16Cl2O |
|---|---|
分子量 |
247.16 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C12H16Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,10-11,15H,1-3H3 |
InChIキー |
OYRNYMKFRQUOAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



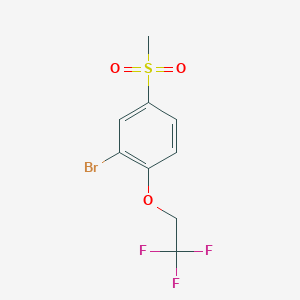

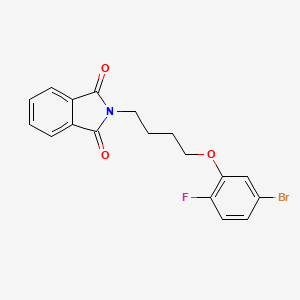
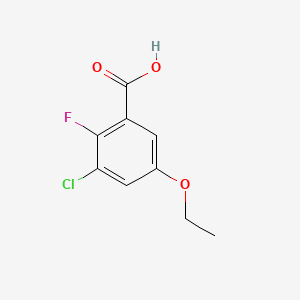
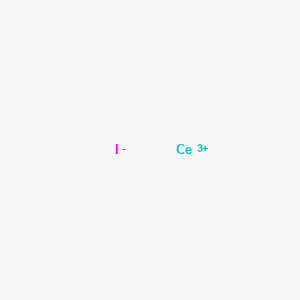


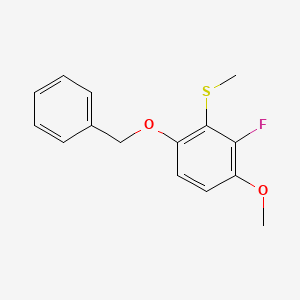

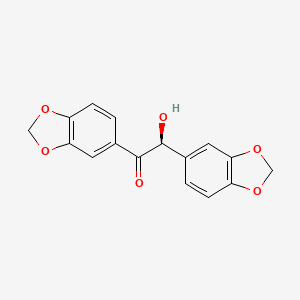
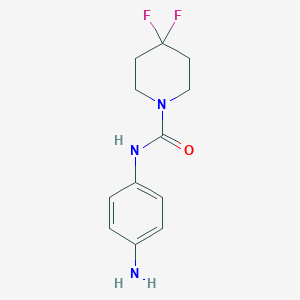
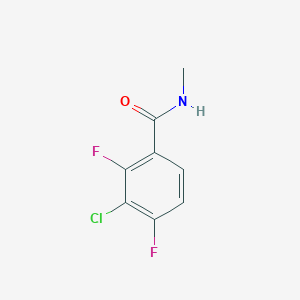
![12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14765915.png)
